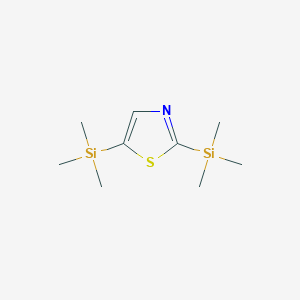

2,5-Bis(trimethylsilyl)thiazole

概要

説明

2,5-Bis(trimethylsilyl)thiazole is a heterocyclic compound belonging to the thiazole family. It is characterized by the presence of two trimethylsilyl groups attached to the 2 and 5 positions of the thiazole ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trimethylsilyl)thiazole typically involves the reaction of thiazole with trimethylsilyl chloride in the presence of a base such as n-butyllithium. The reaction proceeds through a metallotropic rearrangement, where the trimethylsilyl group migrates from the 2-position to the 5-position of the thiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through distillation or recrystallization techniques .

化学反応の分析

Nucleophilic Substitution and Coupling Reactions

The TMS groups facilitate palladium-catalyzed cross-coupling reactions. For example:

- Stille Coupling : In the synthesis of bis-nitriles, 2-trimethylsilyl-5-trimethyltinthiazole undergoes palladium-mediated coupling with 2-bromo-5-cyanopyridine to yield bis-nitrile derivatives (e.g., 4g in ).

- Suzuki Coupling : Brominated intermediates derived from TMS-thiazoles react with boronic acids to form biheterocyclic systems, as seen in the preparation of 2,5-diarylthiazoles .

Key Reaction Conditions :

| Reaction Type | Catalysts/Reagents | Yield (%) | Temperature | Source |

|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄, DMF | 77–84 | 80–100°C | |

| Suzuki Coupling | Pd(OAc)₂, K₂CO₃ | 69–85 | Reflux |

Reactivity with Carbonyl Compounds

The TMS groups undergo ipso-substitution with ketenes and carbonyl electrophiles:

- Ketenes : Reaction with ketenes (e.g., diphenylketene) replaces the TMS group at the 2-position, forming acylthiazoles (e.g., 4 in ).

- Aldehydes/Ketones : In the presence of aldehydes, TMS-thiazoles participate in Mukaiyama aldol-like additions, forming β-hydroxy thiazole derivatives .

Example Transformation :

text2,5-Bis(TMS)thiazole + R₂C=C=O → 2-Acyl-5-TMS-thiazole

Conditions: Room temperature, anhydrous THF, 60–80% yield .

Base-Induced Transformations

Lithium bis(trimethylsilyl)amide (LiHMDS) promotes deprotonation and metal-halogen exchange:

- Deprotonation : The acidic C-H adjacent to the thiazole sulfur is deprotonated, enabling halogen migration in dibrominated analogues (see for halogen dance reactions).

- Silyl Group Activation : LiHMDS cleaves TMS groups, converting bis-nitriles (4a–g ) to diamidines (5a–g ) in THF at −78°C .

Critical Data :

| Substrate | Product | Base | Yield (%) |

|---|---|---|---|

| Bis-nitrile (4a ) | Diamidine (5a ) | LiHMDS | 85 |

| Bis-nitrile (4g ) | Diamidine (5g ) | LiHMDS | 72 |

Hydrolysis and Acid-Mediated Reactions

- Acid Hydrolysis : Treatment with HCl/H₂O removes TMS groups, yielding thiazole carboxylic acids or aldehydes .

- Desilylation : Dilute mineral acids (e.g., H₂SO₄) selectively cleave TMS groups, regenerating the parent thiazole .

Selectivity Note : Hydrolysis at the 2-position is favored due to lower steric hindrance .

Electrophilic Aromatic Substitution

Despite steric challenges from TMS groups, limited electrophilic substitution occurs:

科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, including 2,5-bis(trimethylsilyl)thiazole, have been studied for their antimicrobial properties. Research indicates that thiazole-based compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, a study demonstrated that thiazole derivatives showed promising antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Antiprotozoal Activity

This compound has been evaluated for its antiprotozoal activity against pathogens such as Trypanosoma brucei and Plasmodium falciparum. A synthesis of diamidino thiazoles demonstrated strong in vitro activity against these protozoa, with IC50 values indicating high potency . The selectivity indices of these compounds suggest they could be developed into effective treatments for diseases like African sleeping sickness and malaria.

Cholinesterase Inhibition

Recent studies have highlighted the potential of thiazole derivatives as cholinesterase inhibitors. These compounds were shown to inhibit acetylcholinesterase and butyrylcholinesterase effectively, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease . The structure-activity relationship (SAR) studies indicated that modifications to the thiazole ring can enhance inhibitory potency.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods including:

- Stille Coupling : This method involves coupling thiazole derivatives with aryl halides to produce bis-thiazoles.

- Lithium Bis(trimethylsilyl)amide Reaction : This reaction facilitates the formation of diamidines from bis-nitriles, showcasing the versatility of thiazole derivatives in synthetic chemistry .

Antimicrobial Efficacy Study

A recent study investigated a series of thiazole derivatives for their antimicrobial activity. The results indicated that certain compounds exhibited comparable or superior activity to standard antibiotics such as ciprofloxacin. Specifically, compounds with specific substituents on the thiazole ring showed enhanced activity against E. coli and C. albicans .

In Vivo Efficacy Against Protozoa

In a study evaluating the in vivo efficacy of diamidino thiazoles against T. brucei, one compound achieved a notable cure rate in mouse models at specific dosages. This research underscores the potential for developing new antiprotozoal therapies based on thiazole derivatives .

Data Summary Table

作用機序

The mechanism of action of 2,5-Bis(trimethylsilyl)thiazole involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active intermediates. These intermediates can interact with enzymes, receptors, and other cellular components, leading to various biological effects .

類似化合物との比較

- 2,5-Bis(trimethylstannyl)thiazole

- 2,5-Bis(tributylstannyl)thiazole

- 2,5-Bis(trimethylsilyl)thiophene

Comparison: 2,5-Bis(trimethylsilyl)thiazole is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased stability and reactivity. Compared to its stannyl analogs, the silyl groups offer better compatibility with various reaction conditions and are less toxic .

生物活性

2,5-Bis(trimethylsilyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring substituted with two trimethylsilyl groups. This modification may enhance its lipophilicity and stability, potentially influencing its biological interactions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various thiazole compounds can induce apoptosis in cancer cell lines. The structure-activity relationship suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against specific cancer types. In particular, compounds similar to this compound have demonstrated promising activity against human glioblastoma and melanoma cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | U251 (glioblastoma) | Not specified |

| Compound A | WM793 (melanoma) | 10-30 |

| Compound B | Jurkat (leukemia) | <1.61 |

| Compound C | A-431 (epidermoid carcinoma) | <1.98 |

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The presence of the thiazole ring is critical for the activity against various pathogens. Compounds with similar structures to this compound have shown effectiveness against bacteria and fungi . The SAR analysis indicates that modifications to the thiazole ring can significantly impact antimicrobial potency.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Not specified |

| Compound D | Escherichia coli | <50 µg/mL |

| Compound E | Candida albicans | <25 µg/mL |

Antimalarial Activity

Recent studies have explored the potential of thiazoles as antimalarial agents. The unique structural features of thiazoles contribute to their ability to inhibit the growth of Plasmodium species. Although specific data on this compound is limited, related compounds have shown promise in preclinical evaluations .

Case Studies

- Study on Anticancer Properties : A research group synthesized several thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, compounds with similar structural features to this compound exhibited significant apoptosis induction in U251 and WM793 cells .

- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of thiazole derivatives, a compound structurally akin to this compound was tested against S. aureus and E. coli. Results indicated strong inhibitory effects at low concentrations .

特性

IUPAC Name |

trimethyl-(2-trimethylsilyl-1,3-thiazol-5-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NSSi2/c1-12(2,3)8-7-10-9(11-8)13(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHDOWFVGMFXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=C(S1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NSSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508804 | |

| Record name | 2,5-Bis(trimethylsilyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79265-34-2 | |

| Record name | 2,5-Bis(trimethylsilyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trimethylsilyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。